synthesis and characterization of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
synthesis and characterization of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is a novel scaffold with demonstrated potential in drug discovery programs, notably against pathogens like Trypanosoma cruzi.[1][2][3] Furthermore, this specific isomeric class has recently been identified as possessing unique photophysical properties, including aggregation-induced emission enhancement (AIEE), making it a candidate for advanced fluorescent sensors.[4] This document details a robust synthetic protocol, explains the mechanistic rationale behind the chosen methodology, outlines a complete workflow for structural and purity verification, and discusses the compound's potential applications.
Introduction: The Scientific Context
The 1,2,3-Triazole Scaffold: A Privileged Structure
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry. Its prevalence stems from its exceptional chemical stability, its capacity to engage in hydrogen bonding, and its role as a bioisosteric replacement for other functional groups, such as amide bonds. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and versatile.[5] This has cemented the triazole scaffold as a privileged structure in the development of new therapeutic agents.
Spotlight on 5-Amino-1,2,3-triazole-4-carboxamides (ATCs)
Within the vast family of triazoles, the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is a relatively underexplored but highly promising scaffold. Phenotypic screening campaigns have identified the ATC core in novel hit series against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1][6] These initial findings underscore the potential of this scaffold to generate lead compounds with desirable properties, including high ligand efficiency and cellular selectivity, meriting further investigation and derivatization.[1][2]
The Target Isomer: 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
This guide focuses specifically on the 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide isomer (Molecular Formula: C₉H₉N₅O, Molecular Weight: 203.2 g/mol ).[7] The regiochemistry of the phenyl group at the N2 position of the triazole ring is a critical structural feature. This substitution pattern can significantly influence the molecule's spatial arrangement, electronic properties, and, consequently, its biological activity and photophysical behavior. A key challenge in triazole synthesis is controlling this regioselectivity, particularly avoiding isomerization events such as the Dimroth rearrangement, which can lead to thermodynamically more stable, but structurally different, products.[8][9]
Synthesis Strategy and Mechanistic Considerations
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the triazole ring between N1-C5 and N3-C4. This leads back to two primary synthons: phenyl azide (as the N-N-N source) and a two-carbon component bearing the amino and carboxamide functionalities. 2-Cyanoacetamide is an ideal precursor for this second component.
Mechanistic Rationale: Base-Catalyzed Azide-Nitrile Cycloaddition
The chosen forward synthesis involves a base-catalyzed cycloaddition between phenyl azide and 2-cyanoacetamide. This approach is favored for its directness and ability to control the desired regiochemistry.
-
Causality of Base Catalysis: A moderately strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of 2-cyanoacetamide. This carbon is rendered acidic by the electron-withdrawing effects of both the nitrile (-C≡N) and carboxamide (-CONH₂) groups. The resulting carbanion is a potent nucleophile.
-
Cycloaddition and Ring Closure: The generated carbanion attacks the terminal nitrogen of phenyl azide, initiating the 1,3-dipolar cycloaddition. Phenyl azide itself is characterized as a moderate electrophile.[10] The subsequent intramolecular cyclization and proton transfer steps lead to the formation of the stable 5-amino-1,2,3-triazole ring.
-
Controlling Isomerization (The Dimroth Rearrangement): The Dimroth rearrangement is a well-documented isomerization in triazoles where endocyclic and exocyclic nitrogen atoms can exchange places, often under thermal or acid/base conditions.[8][11] By conducting the reaction under controlled, moderately basic conditions and at a managed temperature, the formation of the kinetic product, the 2-phenyl isomer, is favored, minimizing the risk of rearrangement to other isomers.
Experimental Protocol: Synthesis
This protocol is a self-validating system designed for reproducibility.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Notes |
| Phenyl Azide | C₆H₅N₃ | 119.12 | 622-37-7 | Caution: Potentially explosive. Handle with care. |
| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | 107-91-5 | |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Moisture sensitive. |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For precipitation/washing. |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 1M solution for neutralization. |
Step-by-Step Synthesis Procedure
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoacetamide (2.10 g, 25 mmol) in anhydrous ethanol (40 mL).
-
Base Addition: To this solution, carefully add sodium ethoxide (1.70 g, 25 mmol) in portions. Stir the resulting slurry at room temperature for 15 minutes. This step generates the nucleophilic carbanion in situ.
-
Azide Addition: Slowly add phenyl azide (2.98 g, 25 mmol) to the reaction mixture via a dropping funnel over 10 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (7:3).
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 100 mL of cold water. Acidify the aqueous solution to pH 5-6 by the dropwise addition of 1M HCl. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 20 mL) and then with cold diethyl ether (2 x 15 mL) to remove non-polar impurities.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide as a white or off-white solid. Dry the final product under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Characterization and Structural Elucidation
A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.
Rationale for Analytical Techniques
-
NMR (¹H and ¹³C): Provides definitive information about the molecular structure, including the number and connectivity of protons and carbons. It is crucial for confirming the correct isomer has been synthesized.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) provides the exact mass, which validates the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule (e.g., N-H, C=O, C=N).
-
HPLC: Assesses the purity of the final compound, typically aiming for ≥95% for research applications.
Expected Analytical Data Summary
| Technique | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.8-7.5 (m, 5H, Ar-H), δ ~7.4 (br s, 2H, -CONH₂), δ ~6.5 (br s, 2H, -NH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~165 (C=O), δ ~150 (Triazole C5), δ ~140 (Triazole C4), δ ~138 (Ar C-ipso), δ ~129-125 (Ar CH), δ ~120 (Ar CH) |
| HRMS (ESI+) | m/z calculated for C₉H₁₀N₅O [M+H]⁺: 204.0880; found: 204.08xx |
| IR (ATR) | ν (cm⁻¹) ~3450-3300 (N-H str, amine), ~3200-3100 (N-H str, amide), ~1660 (C=O str, amide I), ~1600 (N-H bend), ~1500, 1450 (C=C str, aromatic) |
| Purity (HPLC) | >95% (UV detection at 254 nm) |
Characterization Workflow Diagram
Caption: Workflow for the purification and characterization process.
Potential Applications and Future Directions
Scaffold for Drug Discovery
The ATC scaffold is a validated starting point for medicinal chemistry programs.[1] The title compound, 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide, serves as a foundational building block. Future work can focus on derivatization at three key positions:
-
The exocyclic amine (-NH₂): Can be acylated, alkylated, or used in Buchwald-Hartwig amination to explore new interactions with biological targets.[12]
-
The carboxamide (-CONH₂): The N-H protons can be substituted to modulate solubility and cell permeability.
-
The N-phenyl group: Substitution on the phenyl ring can tune electronic properties and provide vectors for exploring specific binding pockets in target proteins, a common strategy in optimizing 1,2,3-triazole-4-carboxamides as receptor inhibitors.[13]
Advanced Fluorescent Materials
Recent research has shown that 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides exhibit Aggregation-Induced Emission Enhancement (AIEE), a phenomenon where the molecules are non-fluorescent when dissolved but become highly emissive upon aggregation.[4] These compounds have also demonstrated the ability to act as selective fluorescent "turn-off" sensors for mercury ions (Hg²⁺).[4] This opens up applications in environmental monitoring, bio-imaging, and the development of novel smart materials.
Conclusion
5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a molecule of considerable scientific value, bridging the fields of medicinal chemistry and materials science. Its synthesis, achievable through a robust and regioselective base-catalyzed cycloaddition, provides a reliable source of this important building block. Comprehensive characterization using a suite of modern analytical techniques is paramount to ensuring its structural integrity. The demonstrated biological relevance and novel photophysical properties of the ATC scaffold ensure that this compound and its derivatives will remain an active area of research for drug development professionals and materials scientists alike.
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